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Compound of Interest

Compound Name:
(4-Methyl-1H-imidazol-2-

yl)methanamine

Cat. No.: B1591673 Get Quote

This in-depth technical guide provides a comprehensive overview of (4-Methyl-1H-imidazol-2-
yl)methanamine, a heterocyclic amine of significant interest to researchers in drug discovery

and medicinal chemistry. This document details its commercial availability, provides a reliable,

step-by-step synthesis protocol, and explores its potential applications as a scaffold for novel

therapeutics, particularly targeting histamine and dopamine receptors.

Commercial Availability and Sourcing
Direct commercial availability of (4-Methyl-1H-imidazol-2-yl)methanamine is limited. A

thorough search of major chemical supplier catalogs, including Sigma-Aldrich, indicates that

this specific primary amine is not a stock item. However, its N-methylated derivative, N-Methyl-

1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride, is available, suggesting that the

core scaffold is accessible.

For researchers requiring the primary amine, custom synthesis is the most viable route. The

key precursor for this synthesis, 4-methyl-1H-imidazole-2-carbaldehyde, is readily available

from commercial suppliers such as Sigma-Aldrich and Chem-Impex. This availability makes the

synthesis of the target compound a straightforward process for a proficient organic chemist.

Table 1: Key Precursor Availability
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Compound Name CAS Number Typical Suppliers

4-Methyl-1H-imidazole-2-

carbaldehyde
113825-16-4 Sigma-Aldrich, Chem-Impex

Recommended Synthesis Protocol: Reductive
Amination
The most efficient and reliable method for the synthesis of (4-Methyl-1H-imidazol-2-
yl)methanamine is the reductive amination of 4-methyl-1H-imidazole-2-carbaldehyde. This

two-step, one-pot reaction involves the formation of an intermediate imine, which is then

reduced to the desired primary amine.

Experimental Protocol
Materials:

4-Methyl-1H-imidazole-2-carbaldehyde

Ammonium acetate (CH₃COONH₄)

Sodium cyanoborohydride (NaBH₃CN)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Standard glassware for extraction and filtration
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Procedure:

Imine Formation:

To a solution of 4-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol (0.2 M) in a

round-bottom flask, add ammonium acetate (10 eq).

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

Reduction:

To the stirring solution containing the in-situ formed imine, add sodium cyanoborohydride

(1.5 eq) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled

in a well-ventilated fume hood.

Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up and Purification:

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the methanol.

Partition the residue between dichloromethane and a saturated aqueous solution of

sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate

or sodium sulfate.

Filter the drying agent and concentrate the organic solvent under reduced pressure to

obtain the crude product.

The crude (4-Methyl-1H-imidazol-2-yl)methanamine can be purified by column

chromatography on silica gel using a gradient of dichloromethane and methanol with a

small percentage of triethylamine (e.g., 0.5-1%) to prevent streaking.
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Caption: Synthetic workflow for (4-Methyl-1H-imidazol-2-yl)methanamine.

Applications in Drug Discovery
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs and clinical candidates.[1] The 2-aminomethyl-4-methylimidazole core of the

title compound is a valuable building block for the synthesis of ligands targeting various G-

protein coupled receptors (GPCRs), ion channels, and enzymes.

Histamine H₃ Receptor Antagonists
The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of

histamine and other neurotransmitters in the central nervous system. Antagonists of the H₃

receptor have shown therapeutic potential for the treatment of cognitive disorders, attention-

deficit/hyperactivity disorder (ADHD), and Alzheimer's disease. The imidazole ring is a key

pharmacophoric element for H₃ receptor ligands.[2][3][4][5][6][7] The (4-Methyl-1H-imidazol-2-
yl)methanamine scaffold can be elaborated to generate potent and selective H₃ receptor

antagonists.
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Caption: Simplified signaling pathway of the histamine H₃ receptor.
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Dopamine D₃ Receptor Ligands
The dopamine D₃ receptor is implicated in the pathophysiology of several neuropsychiatric

disorders, including schizophrenia and substance abuse.[8][9] Selective D₃ receptor ligands

are sought after as potential therapeutics with improved side-effect profiles compared to

existing antipsychotics. A series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole

derivatives have been synthesized and shown to possess high affinity for dopamine D₂ and D₃

receptors.[10] This indicates that the (4-Methyl-1H-imidazol-2-yl)methanamine core can

serve as a foundation for the development of novel dopamine receptor modulators.

Conclusion
While not readily available off-the-shelf, (4-Methyl-1H-imidazol-2-yl)methanamine is a highly

accessible and valuable building block for medicinal chemists. The straightforward synthesis

from a commercially available precursor, coupled with the demonstrated potential of its scaffold

in targeting key receptors like histamine H₃ and dopamine D₃, makes it a compound of

significant interest for the development of next-generation therapeutics for neurological and

psychiatric disorders. This guide provides the necessary foundational information for

researchers to confidently incorporate this versatile molecule into their drug discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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